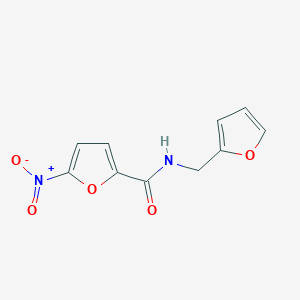![molecular formula C18H15N3O4 B5553920 ethyl 4-[(3-nitrophenyl)amino]-3-quinolinecarboxylate](/img/structure/B5553920.png)
ethyl 4-[(3-nitrophenyl)amino]-3-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of ethyl 4-[(3-nitrophenyl)amino]-3-quinolinecarboxylate and its derivatives often involves complex organic reactions that yield various structural forms. A notable example includes the synthesis of ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate, which was crystallized to reveal a specific conformation and double bond characteristics within its structure (Wangchun Xiang, 2004). Another study described a one-step synthesis approach for 2,4-unsubstituted quinoline-3-carboxylic acid esters, starting from o-nitrobenzaldehydes, showcasing the versatility in synthesizing quinoline derivatives (H. Venkatesan et al., 2010).
Molecular Structure Analysis
X-ray crystallography has played a crucial role in understanding the molecular structure of quinoline derivatives. The molecular structure of ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate was determined, revealing a six-membered ring adopting a boat conformation and specific bond lengths indicating C=C double bonds (Wangchun Xiang, 2004). Computational studies, including density functional theory (DFT) and Hartree–Fock methods, have been applied to further analyze the molecular geometry, vibrational frequencies, and electronic properties of similar compounds (P. Kour et al., 2019).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions that modify their structural and functional attributes. For instance, the synthesis of metabolites from specific quinoline carboxylates through protective group manipulation and cyclization reactions highlights the compound's reactivity and potential for generating structurally diverse derivatives (M. Mizuno et al., 2006).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in various fields. Studies focusing on the crystallization and structural analysis provide insights into the physical characteristics that influence the compound's stability and solubility (Vladimir N. Nesterov et al., 2001).
Chemical Properties Analysis
The chemical properties, including reactivity, functional group transformations, and interaction with other chemical entities, are fundamental to understanding the compound's behavior in chemical reactions. The synthesis and characterization of ethyl 6-oxo-3-phenyl-1,6-dihydropyrano[3,2-e]indole-2-carboxylate and its derivatives, for example, demonstrate the compound's potential for antibacterial activity, showcasing its chemical properties and potential applications (A. Mir & V. Mulwad, 2009).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Ethyl 4-[(3-nitrophenyl)amino]-3-quinolinecarboxylate and its derivatives are primarily synthesized for structural and analytical studies in chemistry. The synthesis involves crystallization processes that yield complex structures, further analyzed through X-ray crystallography. These analyses provide insights into the conformation, bond lengths, and molecular arrangements of the compounds, contributing significantly to the understanding of chemical bonding and molecular architecture (Wangchun Xiang, 2004).
Photophysical Properties and Fluorophores Development
Research into ethyl 4-[(3-nitrophenyl)amino]-3-quinolinecarboxylate derivatives extends to their photophysical properties. Studies on excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline-based fluorophores show that these compounds exhibit dual emissions and large Stokes’ shifts in various solvents. This behavior makes them suitable for applications in fluorescence spectroscopy and the development of fluorescent markers for biological and chemical research (Vikas Padalkar & N. Sekar, 2014).
Application in Corrosion Inhibition
A notable application of ethyl 4-[(3-nitrophenyl)amino]-3-quinolinecarboxylate derivatives is in the field of corrosion inhibition. These compounds have been investigated for their efficiency in preventing corrosion on metal surfaces, such as mild steel, which is crucial for extending the life of industrial materials. Through various analytical techniques, including electrochemical impedance spectroscopy and scanning electron microscopy, the inhibitory effects of these derivatives on corrosion processes are assessed, providing valuable information for their potential industrial applications (P. Dohare et al., 2017).
Thin Film and Photovoltaic Applications
Further research has explored the structural and optical properties of thin films made from ethyl 4-[(3-nitrophenyl)amino]-3-quinolinecarboxylate derivatives. These studies focus on understanding the polycrystalline nature of the compounds, their thermal stability, and their potential use in optoelectronic devices. The findings suggest the possibility of using these materials in the fabrication of organic-inorganic photodiode devices, leveraging their photovoltaic properties for applications in solar energy conversion and photodetection (H. Zeyada et al., 2016).
Quantum Chemical Studies
Quantum chemical studies on ethyl 4-[(3-nitrophenyl)amino]-3-quinolinecarboxylate derivatives provide insights into their electronic properties and molecular interactions. These studies utilize density functional theory (DFT) to calculate molecular geometries, vibrational frequencies, and electronic distributions. The outcomes of such research contribute to a deeper understanding of the molecular basis for the properties and reactivities of these compounds, which is essential for designing new materials with optimized performance (A. Zarrouk et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on ethyl 4-[(3-nitrophenyl)amino]-3-quinolinecarboxylate could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide valuable insights into its potential applications in various fields .
Propriétés
IUPAC Name |
ethyl 4-(3-nitroanilino)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-2-25-18(22)15-11-19-16-9-4-3-8-14(16)17(15)20-12-6-5-7-13(10-12)21(23)24/h3-11H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKZJYMABBOSHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(3-nitrophenyl)amino]quinoline-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-N-(2-furylmethyl)piperidine-1-carboxamide](/img/structure/B5553839.png)
![(4aR*,7aS*)-1-(pyridin-3-ylmethyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553842.png)
![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5553848.png)


![4-[(3-bromobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5553885.png)

![5-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-N-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B5553901.png)
![1-cyclopropyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5553902.png)

![2-{[(2-nitrophenyl)sulfonyl]amino}ethyl methylcarbamate](/img/structure/B5553911.png)

![1-[(dimethylamino)sulfonyl]-N-{2-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}-4-piperidinecarboxamide](/img/structure/B5553925.png)
![8-[(2,4-dichlorophenoxy)acetyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5553926.png)